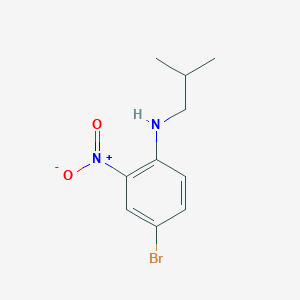
4-bromo-N-(2-methylpropyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-methylpropyl)-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O2. This compound is characterized by the presence of a bromine atom, a nitro group, and an aniline moiety substituted with a 2-methylpropyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-methylpropyl)-2-nitroaniline typically involves the nitration of 4-bromoaniline followed by alkylation. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-bromo-2-nitroaniline is then subjected to alkylation with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-methylpropyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Reduction: 4-amino-N-(2-methylpropyl)-2-nitroaniline.
Substitution: Various halogenated and nitrated derivatives of the original compound.
Scientific Research Applications
4-bromo-N-(2-methylpropyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-methylpropyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and aniline moiety can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-methylpropyl)aniline: Lacks the nitro group, resulting in different reactivity and biological activity.
4-bromo-2-nitroaniline: Lacks the 2-methylpropyl group, affecting its solubility and interaction with biological targets.
Uniqueness
4-bromo-N-(2-methylpropyl)-2-nitroaniline is unique due to the presence of both the nitro group and the 2-methylpropyl group, which confer distinct chemical and biological properties
Biological Activity
4-Bromo-N-(2-methylpropyl)-2-nitroaniline is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.
- Molecular Formula : C10H12BrN3O2
- Molecular Weight : 288.13 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interactions with various biological targets, including enzymes and receptors. The compound is noted for its potential anti-cancer properties and effects on metabolic pathways.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that affect cell growth and apoptosis.
Anti-Cancer Activity
Several studies have indicated that this compound exhibits significant anti-cancer properties. For instance:
- In vitro Studies : Research demonstrated that the compound inhibits the growth of breast and ovarian cancer cell lines by inducing apoptosis and cell cycle arrest.
- In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, suggesting a strong potential for therapeutic applications.
Toxicological Studies
Toxicity assessments have revealed that while the compound shows promise in anti-cancer applications, it also presents certain risks:
- Cytotoxicity : High concentrations can lead to cytotoxic effects on normal cells, indicating a need for careful dosage regulation.
- Environmental Impact : As a brominated compound, it raises concerns regarding persistence in the environment and potential bioaccumulation.
Case Studies
-
Case Study on Breast Cancer Cells :
- A study published in Journal of Medicinal Chemistry found that this compound effectively reduced the viability of MCF-7 breast cancer cells by 70% at a concentration of 10 µM after 48 hours of treatment.
-
Ovarian Cancer Research :
- In another study, treatment with this compound resulted in a significant decrease in tumor growth in xenograft models of ovarian cancer, highlighting its potential as a therapeutic agent.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)6-12-9-4-3-8(11)5-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
BLEICSXGBOWIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















